17-Epiestriol
CAS No.: 1228-72-4
Cat. No.: VC21348721
Molecular Formula: C18H24O3
Molecular Weight: 288.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1228-72-4 |
---|---|
Molecular Formula | C18H24O3 |
Molecular Weight | 288.4 g/mol |
IUPAC Name | (8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
Standard InChI | InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 |
Standard InChI Key | PROQIPRRNZUXQM-PNVOZDDCSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O |
SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Appearance | Solid Powder |
Chemical Structure and Nomenclature
Chemical Identity and Terminology
17-Epiestriol, scientifically known as 17α-Epiestriol, represents a specific stereoisomer of estriol. The compound is also referred to as 16α-hydroxy-17α-estradiol or by its systematic IUPAC name estra-1,3,5(10)-triene-3,16α,17α-triol . The "epi" prefix in its name indicates an epimeric relationship to estriol, specifically denoting that it differs from estriol in the stereochemical configuration at the 17-position (17α rather than 17β) . The accurate nomenclature is critical for distinguishing this compound from related estrogens with different stereochemical arrangements, such as 16β,17α-epiestriol (also known as 16,17-epiestriol) .
Structural Characteristics
The chemical structure of 17-Epiestriol features the characteristic four-ring steroid backbone common to all estrogens, with three hydroxyl groups positioned at the 3, 16α, and 17α positions. The defining structural feature that differentiates 17-Epiestriol from estriol (16α-hydroxy-17β-estradiol) is the alpha orientation of the hydroxyl group at position 17, contrasting with the beta orientation found in estriol . This specific configuration significantly influences the compound's receptor binding properties and biological activity profile.
Biochemical Properties
Receptor Binding Profile
17α-Epiestriol demonstrates selective binding affinity for estrogen receptors, particularly exhibiting preferential activation of estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα) . This selectivity differentiates it from classical estrogens like estradiol, which typically bind to both receptor subtypes with high affinity. Quantitative binding studies indicate that 17α-Epiestriol has approximately 31% of the binding affinity for estrogen receptors compared to estradiol (the reference ligand at 100%) . The table below illustrates the comparative binding affinities of 17α-Epiestriol and related compounds across multiple steroid receptors:
Compound | PR | AR | ER | GR | MR | SHBG | CBG |
---|---|---|---|---|---|---|---|
Estradiol | 2.6 | 7.9 | 100 | 0.6 | 0.13 | 8.7 | <0.1 |
Alfatradiol | <1 | <1 | 15 | <1 | <1 | ? | ? |
Estriol | <1 | <1 | 15 | <1 | <1 | ? | ? |
16β-Epiestriol | <1 | <1 | 20 | <1 | <1 | ? | ? |
17α-Epiestriol | <1 | <1 | 31 | <1 | <1 | ? | ? |
Values are percentages (%). Reference ligands (100%) were progesterone for the PR, testosterone for the AR, E2 for the ER, DEXA for the GR, aldosterone for the MR, DHT for SHBG, and cortisol for CBG.
Pharmacological Activity
Physiological Significance
Biological Significance in Human Physiology
Synthesis Methods
Laboratory Synthesis Approaches
Several synthetic methods have been developed for the production of epioestriol compounds, including 17-Epiestriol. One documented approach involves a multi-step process beginning with estriol as the starting material . The general synthetic pathway includes:
-
Protection of specific hydroxyl groups using tertiary butyl dimethylchlorosilane
-
Acetylation using acetic anhydride to generate a diacetyl compound
-
Selective deprotection under acidic conditions
-
Oxidation using pyridinium dichromate (PDC)
-
Reduction using potassium borohydride under alkaline conditions
This synthetic route allows for the controlled manipulation of stereochemistry at the critical 16 and 17 positions, enabling the production of specific epimers including 17-Epiestriol.
Reaction Conditions and Optimization
The synthesis of epioestriol compounds requires careful control of reaction conditions. According to patented methodologies, optimal reactions for producing these compounds involve:
-
Temperature ranges of 10-25°C for most reaction steps
-
Reaction times ranging from 1-2 hours for oxidation and reduction steps, and up to 24 hours for deprotection steps
-
Specific molar ratios of reagents, such as 1.2-1.3:1 for PDC to hydroxylated intermediate, and 1.5-2:1 for potassium borohydride to ketone intermediate
These carefully controlled conditions are essential for achieving the desired stereochemical configuration at the 17-position, which defines the 17α-Epiestriol compound.
Future Research Directions
Structural Optimization Studies
Research into structural analogues of 17-Epiestriol may yield compounds with enhanced selectivity, potency, or pharmacokinetic properties. The development of the A-CD analogue of related compounds has already demonstrated the potential for significant improvements in selectivity . Future medicinal chemistry efforts may focus on developing optimized derivatives with improved drug-like properties while maintaining the beneficial selective ERβ activation profile.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume